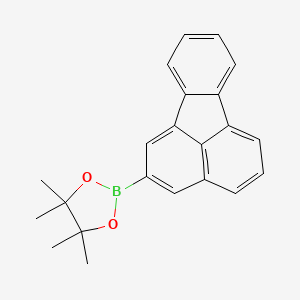
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is a boronic acid derivative with the molecular formula C16H11BO2. This compound is known for its unique structure, which includes a fluoranthene moiety attached to a dioxaborolane ring. It has significant applications in various fields, including organic synthesis and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of fluoranthene with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where fluoranthene is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
化学反应分析
Types of Reactions
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoranthene derivatives.
Reduction: Reduction reactions can modify the boronic acid moiety.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluoranthene derivatives, which can be further utilized in organic synthesis and materials science .
科学研究应用
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用机制
The mechanism by which 2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The boronic acid moiety is particularly reactive, allowing the compound to form stable covalent bonds with other molecules. This reactivity is harnessed in cross-coupling reactions, where the compound acts as a key intermediate .
相似化合物的比较
Similar Compounds
2-but-3-enylfluoranthene: Another fluoranthene derivative with different functional groups.
N-(2-Fluoranthenyl)-4-methylbenzenesulfonamide: A compound with a similar fluoranthene core but different substituents
Uniqueness
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is unique due to its boronic acid moiety, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in the formation of complex organic molecules and advanced materials .
属性
分子式 |
C22H21BO2 |
|---|---|
分子量 |
328.2 g/mol |
IUPAC 名称 |
2-fluoranthen-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)15-12-14-8-7-11-18-16-9-5-6-10-17(16)19(13-15)20(14)18/h5-13H,1-4H3 |
InChI 键 |
XSKOFBRFQVZQPH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=CC=C3)C5=CC=CC=C5C4=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




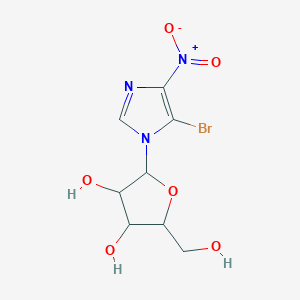
![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)

![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
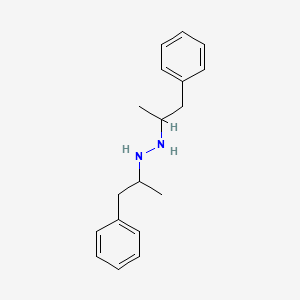
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)

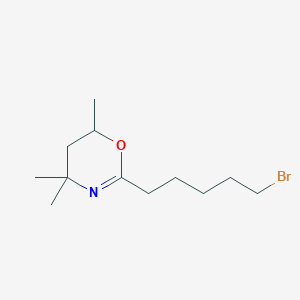

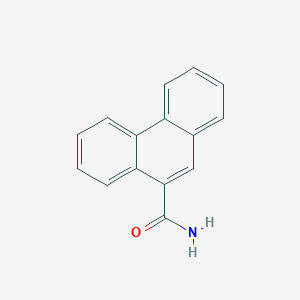
![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
